2,4-dichloro-5-[(3-fluorobenzoyl)amino]benzamide
Overview
Description
2,4-Dichloro-5-[(3-fluorobenzoyl)amino]benzamide is a chemical compound with significant applications in various fields, including pharmaceuticals and agrochemicals. It is characterized by the presence of dichloro and fluorobenzoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-[(3-fluorobenzoyl)amino]benzamide typically involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(3-fluorobenzoyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives .
Scientific Research Applications
2,4-Dichloro-5-[(3-fluorobenzoyl)amino]benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antipsychotic and antibiotic agents.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-[(3-fluorobenzoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzoyl chloride
- 2,4-Dichloro-5-fluorobenzoic acid
- 2,4-Dichloro-5-fluorobenzene-1-carbonyl chloride
Uniqueness
2,4-Dichloro-5-[(3-fluorobenzoyl)amino]benzamide is unique due to its specific combination of dichloro and fluorobenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2,4-dichloro-5-[(3-fluorobenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O2/c15-10-6-11(16)12(5-9(10)13(18)20)19-14(21)7-2-1-3-8(17)4-7/h1-6H,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGYGACKGRECE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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